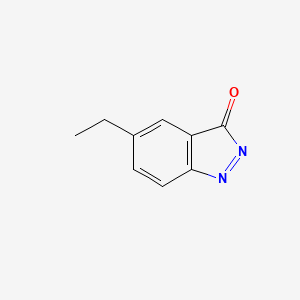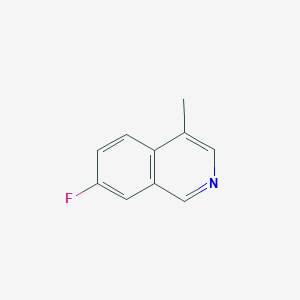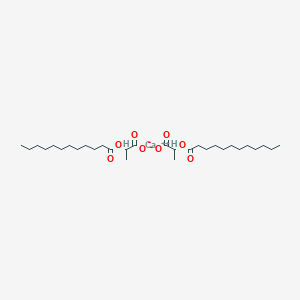
2-Chloro-6-methyl-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-3,3’-bipyridine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 2-chloro-6-methylpyridine with a suitable coupling partner in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.
Another method involves the Suzuki coupling reaction, where 2-chloro-6-methylpyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of 2-Chloro-6-methyl-3,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-6-methyl-3,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted bipyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Reduction Reactions: Products include hydrogenated bipyridine derivatives.
科学研究应用
2-Chloro-6-methyl-3,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2-Chloro-6-methyl-3,3’-bipyridine depends on its application. As a ligand, it coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include metal ions and catalytic cycles that facilitate the transformation of substrates into products.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and as a building block in supramolecular chemistry.
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with different substitution patterns, leading to unique properties.
Uniqueness
2-Chloro-6-methyl-3,3’-bipyridine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity and coordination properties. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-5-10(11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3 |
InChI 键 |
RYNACGFYEXPAAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)


![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)


![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)

